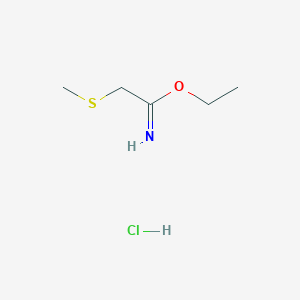

Ethyl 2-(methylthio)acetimidate hydrochloride

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR :

- The ethyl group (CH₂CH₃) shows a triplet at δ ~1.3 ppm (J = 7.1 Hz) for the methyl protons and a quartet at δ ~4.2 ppm for the methylene group adjacent to oxygen.

- The methylthio (–SCH₃) protons resonate as a singlet at δ ~2.1 ppm .

- The imine proton (N–H⁺) appears as a broad singlet at δ ~10–12 ppm due to exchange broadening .

¹³C NMR :

Infrared (IR) Spectroscopy

Key absorption bands include:

Mass Spectrometry (MS)

The molecular ion peak [M]⁺ is observed at m/z 169 , with fragmentation patterns including:

Computational Chemistry Insights (DFT Calculations, Molecular Orbital Analysis)

Density functional theory (DFT) studies on related acetimidates (e.g., B3LYP/6-311G(d,p)) provide the following insights:

- Geometry optimization : The lowest-energy conformation features a planar C–N–C–S backbone, with dihedral angles <5° .

- Frontier molecular orbitals :

- Electrostatic potential maps : Highlight regions of high electron density at the sulfur and imine nitrogen, consistent with sites for protonation and nucleophilic attack .

| Parameter | Value (DFT) | Experimental (Analog) |

|---|---|---|

| C=N Bond Length (Å) | 1.28 | 1.27 |

| C–S Bond Length (Å) | 1.82 | 1.81 |

| HOMO-LUMO Gap (eV) | 4.2 | – |

Properties

IUPAC Name |

ethyl 2-methylsulfanylethanimidate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NOS.ClH/c1-3-7-5(6)4-8-2;/h6H,3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOWPDNCEMUMPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)CSC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40546-40-5 | |

| Record name | ethyl 2-(methylsulfanyl)ethanimidate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(methylthio)acetimidate hydrochloride can be synthesized through the reaction of ethyl chloroformate with methylthioacetamide in the presence of a base such as triethylamine. The reaction typically occurs in an inert atmosphere at room temperature. The product is then purified through recrystallization from ethanol and diethyl ether .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The compound is then dried and stored under an inert atmosphere to prevent degradation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(methylthio)acetimidate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Enzyme Modification

One of the primary applications of ethyl 2-(methylthio)acetimidate hydrochloride is in the amidination of carbonic anhydrase , an enzyme crucial for regulating pH and fluid balance in biological systems. The modification of this enzyme allows researchers to study enzyme mechanisms and develop therapeutic agents targeting similar pathways .

Protein Chemistry

The compound is utilized for covalent modification of amino groups within proteins, leading to significant alterations in protein function. This property makes it a valuable tool for biochemical research, particularly in understanding protein interactions and functions.

Organic Synthesis

In organic chemistry, this compound serves as a reagent in the synthesis of various compounds, including methyl 2-methyl-2-thiazoline-4-carboxylate hydrochloride . Its unique structure imparts distinct reactivity patterns advantageous for synthesizing complex organic molecules.

Case Study 1: Modification of Carbonic Anhydrase

A study demonstrated that amidination using this compound significantly altered the activity of carbonic anhydrase, allowing researchers to explore its catalytic mechanisms in detail. This modification provided insights into enzyme kinetics and potential therapeutic targets for diseases related to carbonic anhydrase dysfunction.

Case Study 2: Synthesis of Thiazoline Derivatives

Another research project utilized this compound as a key reagent in synthesizing thiazoline derivatives, which are important in pharmaceutical applications due to their biological activities against various pathogens. The successful synthesis highlighted the compound's utility in drug development processes.

Mechanism of Action

The mechanism of action of ethyl 2-(methylthio)acetimidate hydrochloride involves its ability to act as an electrophile in chemical reactions. It can form covalent bonds with nucleophiles, leading to the formation of various derivatives. In biological systems, it can modify proteins by reacting with amino groups, thereby altering their function and activity .

Comparison with Similar Compounds

Comparison with Similar Acetimidate Derivatives

The reactivity, stability, and applications of ethyl acetimidate hydrochloride vary significantly compared to structurally related compounds. Below is a detailed analysis:

Table 1: Comparative Analysis of Ethyl Acetimidate Hydrochloride and Analogues

Key Findings :

Electronic Effects :

- The trifluoromethylphenyl group in CAS 921606-29-3 enhances electrophilicity, making it suitable for aromatic substitution reactions in drug design .

- The chlorine substituent in CAS 36743-66-5 introduces a leaving group, enabling nucleophilic displacement reactions .

Steric and Stability Considerations: Ethyl acetimidate HCl (parent compound) is hygroscopic but stable at room temperature, enabling broad use in aqueous and organic media . Isopropylphenoxy-substituted derivatives (e.g., fenoxazoline intermediates) are oxidation-sensitive, necessitating argon atmospheres for storage .

Synthetic Utility :

Biological Activity

Ethyl 2-(methylthio)acetimidate hydrochloride is a compound that has garnered attention in biochemical research due to its significant biological activity, particularly in the modification of proteins and peptides. This article examines its biological properties, applications, and relevant case studies.

- Molecular Formula : CHClNOS

- Appearance : White to light yellow crystalline powder

- Solubility : Soluble in water and organic solvents

The compound is primarily utilized in laboratory settings, serving as an intermediate in the synthesis of complex organic molecules. Its structure allows for specific reactivity patterns that are beneficial for various chemical and biological applications.

This compound functions by modifying amino groups within proteins through covalent bonding. This modification can lead to significant changes in protein function, making it a valuable tool for biochemical research. Notably, it is used in the amidination of carbonic anhydrase, an enzyme that plays a crucial role in physiological processes such as respiration and acid-base balance.

Applications in Biochemistry

- Enzyme Modification : The compound is employed to chemically modify human erythrocyte carbonic anhydrase, enhancing understanding of enzyme mechanisms and aiding in the development of therapeutic agents.

- Synthesis of Organic Compounds : It is also used as a reagent in the synthesis of various organic compounds, including methyl 2-methyl-2-thiazoline-4-carboxylate hydrochloride.

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with similar compounds:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| Ethyl acetimidate hydrochloride | Lacks the methylthio group | Less versatile in certain reactions |

| Methyl 2-(methylthio)acetimidate | Contains a methyl group | Affects reactivity and applications |

| Ethyl 2-(ethylthio)acetimidate hydrochloride | Has an ethylthio group | Different chemical properties and uses |

| Ethyl (methylthio)acetate | An ester rather than an imidate | Distinct functional properties |

The presence of the methylthio group distinguishes this compound from its analogs, enhancing its reactivity and potential applications.

Case Study 1: Modification of Carbonic Anhydrase

A study demonstrated that amidination using this compound significantly altered the activity of carbonic anhydrase. This modification was assessed through kinetic studies which showed changes in enzyme efficiency and substrate affinity .

Case Study 2: Synthesis Applications

In another research project, this compound was utilized to synthesize methyl 2-methyl-2-thiazoline-4-carboxylate hydrochloride. The efficiency of this synthesis was attributed to the compound's ability to facilitate nucleophilic attacks on electrophilic centers, leading to high yields .

Q & A

What established synthetic routes are available for Ethyl 2-(methylthio)acetimidate hydrochloride, and what factors influence reaction efficiency?

The compound is synthesized via 2,3-cycloaddition using methyl glycinate hydrochloride and ethyl acetimidate hydrochloride in the presence of K₂CO₃ as a catalyst . Key factors affecting efficiency include:

- Catalyst concentration : Excess K₂CO₃ may accelerate imine formation but risk side reactions.

- Reaction temperature : Elevated temperatures (40–60°C) improve reaction rates but require strict moisture control.

- Reagent purity : Impurities in methyl glycinate hydrochloride can lead to byproducts like hydrolyzed imidates.

How should researchers characterize the purity and structural integrity of this compound?

Recommended methods:

- NMR spectroscopy : Confirm the presence of the methylthio (–SCH₃) group (δ ~2.1 ppm in ¹H NMR) and imidate ester (C=N stretch at ~1650 cm⁻¹ in IR).

- HPLC-MS : Quantify purity and detect trace impurities using reverse-phase columns (C18) with acetonitrile/water gradients .

- Elemental analysis : Validate stoichiometry (C: 34.9%, H: 6.6%, N: 8.1%, S: 18.6%) .

What are common side reactions or byproducts during its use in organic synthesis?

- Hydrolysis : The imidate ester group is prone to hydrolysis under acidic or humid conditions, yielding acetamide derivatives .

- Oxidation : The methylthio group may oxidize to sulfoxide or sulfone derivatives if exposed to oxidizing agents.

- Cross-reactivity : In nucleophilic environments, the compound may react with amines or alcohols, forming undesired adducts. Mitigate by using anhydrous solvents and inert atmospheres .

How does the methylthio group influence reactivity compared to other imidate esters?

The methylthio (–SCH₃) group enhances electron-withdrawing effects , stabilizing the imidate intermediate and accelerating cycloaddition reactions. Compared to ethyl acetimidate hydrochloride, the methylthio derivative exhibits:

- Higher electrophilicity : Facilitates nucleophilic attacks in 2,3-cycloaddition reactions.

- Improved leaving-group ability : Enhances reaction yields in GFP chromophore analog synthesis .

What are best practices for storing and handling this compound to ensure stability?

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at ambient temperatures. Avoid refrigeration to prevent moisture condensation .

- Handling : Use glove boxes or Schlenk lines for moisture-sensitive reactions. Equip labs with eye-wash stations and ventilation systems (≥10 air changes/hour) .

- Safety : Wear nitrile gloves, lab coats, and goggles. Neutralize spills with sodium bicarbonate before disposal .

In what advanced organic reactions is this compound preferentially utilized?

It is critical in synthesizing green fluorescent protein (GFP) chromophore analogs via 2,3-cycloaddition. Applications include:

- Fluorescent probes : Modifying the R₁ position with aromatic groups (e.g., benzene rings) to tune emission wavelengths .

- Bioconjugation : Labeling biomolecules via thiol-reactive intermediates.

What analytical methods are recommended for quantifying this compound in complex mixtures?

- LC-MS/MS : Use electrospray ionization (ESI) in positive-ion mode (m/z 173.6 for [M+H]⁺).

- GC-MS : Derivatize with BSTFA to improve volatility. Monitor fragments at m/z 58 (CH₃S–) and 45 (imidate group).

- Quantitative ¹H NMR : Use trimethylsilylpropionic acid (TSP) as an internal standard .

How can researchers troubleshoot low yields in synthetic protocols involving this compound?

- Check moisture levels : Use molecular sieves (3Å) in reaction mixtures.

- Optimize stoichiometry : A 1.2:1 molar ratio of methyl glycinate hydrochloride to ethyl acetimidate hydrochloride minimizes unreacted starting material.

- Purify intermediates : Column chromatography (silica gel, ethyl acetate/hexane) removes hydrolyzed byproducts .

- Monitor reaction progress : TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate) ensures completion before workup.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.